molecular formula C14H19N3O2 B3848276 N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide

N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3848276
M. Wt: 261.32 g/mol
InChI Key: ZGLKOCZNUTUMSN-OQLLNIDSSA-N
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Description

N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide, also known as MBOA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. These enzymes play important roles in various physiological processes, and their inhibition by N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide may have therapeutic benefits in the treatment of certain diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide has been reported to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. These effects have been attributed to the inhibition of various enzymes by N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide, as well as its ability to scavenge free radicals and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide has several advantages for use in lab experiments, including its high yield synthesis, stability, and versatility as a building block for the synthesis of various materials and metal complexes. However, N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide also has limitations, including its potential toxicity and lack of selectivity for certain enzymes.

Future Directions

There are several future directions for the study of N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide, including the development of new synthetic methods for its production, the investigation of its mechanism of action and its potential as a drug candidate for the treatment of various diseases, and the exploration of its applications in material science and catalysis. Additionally, the study of N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide derivatives and analogs may provide further insight into its structure-activity relationships and potential therapeutic benefits.

Scientific Research Applications

N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide has been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other disorders. In material science, N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide has been used as a building block for the synthesis of various materials, including metal-organic frameworks and covalent organic frameworks. In catalysis, N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide has been used as a ligand for the synthesis of various metal complexes, which have been studied for their catalytic activities in various reactions.

properties

IUPAC Name

N-tert-butyl-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-5-7-11(8-6-10)9-15-17-13(19)12(18)16-14(2,3)4/h5-9H,1-4H3,(H,16,18)(H,17,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLKOCZNUTUMSN-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-butyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide
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